molecular formula C26H22N2O3S2 B10801456 N-([1,1'-Biphenyl]-2-yl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

N-([1,1'-Biphenyl]-2-yl)-2-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxamide

Cat. No.: B10801456
M. Wt: 474.6 g/mol
InChI Key: NROVOLQYWSKWBP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of WAY-604990 involves several steps, starting from commercially available starting materials. The synthetic route typically includes the following steps:

    Formation of the biphenyl intermediate: This step involves the coupling of a biphenyl derivative with a suitable reagent to form the biphenyl intermediate.

    Introduction of the thiophene sulfonyl group: The biphenyl intermediate is then reacted with a thiophene sulfonyl chloride to introduce the thiophene sulfonyl group.

    Formation of the tetrahydroisoquinoline core: The resulting intermediate is then subjected to a cyclization reaction to form the tetrahydroisoquinoline core.

    Introduction of the carboxamide group: Finally, the carboxamide group is introduced through a reaction with an appropriate amine.

Industrial production methods for WAY-604990 would likely involve optimization of these synthetic steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

WAY-604990 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: WAY-604990 can undergo substitution reactions where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a research tool to study the modulation of store-operated calcium channels.

    Biology: WAY-604990 is investigated for its potential to prevent or treat viral infections by modulating calcium signaling pathways.

    Medicine: The compound is being explored for its therapeutic potential in treating diseases related to calcium signaling dysregulation.

    Industry: WAY-604990 may have applications in the development of new pharmaceuticals and chemical products.

Mechanism of Action

WAY-604990 exerts its effects by modulating the activity of store-operated calcium channels. These channels play a crucial role in regulating intracellular calcium levels, which are important for various cellular processes. By modulating these channels, WAY-604990 can influence calcium signaling pathways, potentially leading to therapeutic effects in diseases related to calcium dysregulation .

Comparison with Similar Compounds

WAY-604990 can be compared with other compounds that modulate store-operated calcium channels. Some similar compounds include:

WAY-604990 is unique in its specific chemical structure, which may confer distinct pharmacological properties compared to these similar compounds.

Properties

Molecular Formula

C26H22N2O3S2

Molecular Weight

474.6 g/mol

IUPAC Name

N-(2-phenylphenyl)-2-thiophen-2-ylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxamide

InChI

InChI=1S/C26H22N2O3S2/c29-26(27-23-14-7-6-13-22(23)19-9-2-1-3-10-19)24-17-20-11-4-5-12-21(20)18-28(24)33(30,31)25-15-8-16-32-25/h1-16,24H,17-18H2,(H,27,29)

InChI Key

NROVOLQYWSKWBP-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC2=CC=CC=C21)S(=O)(=O)C3=CC=CS3)C(=O)NC4=CC=CC=C4C5=CC=CC=C5

Origin of Product

United States

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